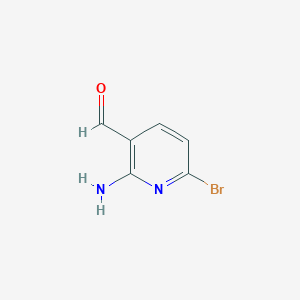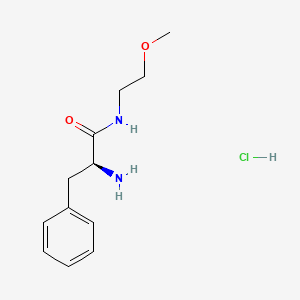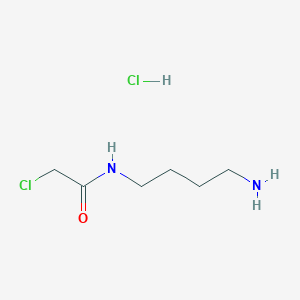
2-Amino-6-bromonicotinaldehyde
説明
“2-Amino-6-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol . The IUPAC name for this compound is 2-amino-6-bromopyridine-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrN2O/c7-5-2-1-4 (3-10)6 (8)9-5/h1-3H, (H2,8,9) . The Canonical SMILES for this compound is C1=CC (=NC (=C1C=O)N)Br .
Chemical Reactions Analysis
Amines, such as “this compound”, can react with acid chlorides to form amides . This reaction is typically rapid and provides high yields .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.02 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.95853 g/mol . The topological polar surface area of the compound is 56 Ų .
科学的研究の応用
Synthesis of Anthyridine Derivatives
2-Amino-6-bromonicotinaldehyde plays a role in the synthesis of anthyridine derivatives. An Ullmann reaction involving 2-bromonicotinic acid led to the formation of various anthyridine derivatives with potential applications in medicinal and organic chemistry (Carboni, Settimo, & Segnini, 1969).
Biocatalyst Design
In biocatalyst design, compounds like this compound can be important. Although not directly mentioned, similar compounds are used in crosslinking and immobilization processes in enzyme design (Barbosa et al., 2014).
Access to Bioactive Compounds
2-Aminopyridines, which include derivatives like this compound, are key structures in bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).
Pharmaceutical and Chemical Intermediates
Derivatives of this compound are significant as pharmaceutical and chemical intermediates. The synthesis of these compounds involves multiple steps including bromation and amination (Liang, 2010).
Electrocatalysis
In electrocatalysis, this compound is involved in the synthesis of compounds like 6-aminonicotinic acid, indicating its potential in electrochemical applications (Gennaro et al., 2004).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine, closely related to this compound, with CO2 shows potential applications in green chemistry and catalysis (Feng et al., 2010).
Fluorescent Sensor Development
Compounds structurally similar to this compound are used in the development of fluorescent sensors for the detection of ions like aluminum, indicating potential applications in analytical chemistry (Yadav & Singh, 2018).
Vasodilatory Active Compounds
Derivatives of this compound are synthesized for potential use as vasodilatory active compounds, indicating its significance in medicinal chemistry (Girgis, Kalmouch, & Ellithey, 2006).
Total Synthesis of Natural Products
This compound is used as an intermediate in the total synthesis of natural product alkaloids like fusaric acid, showcasing its importance in organic synthesis (Huang et al., 2020).
Biodegradation Studies
In biodegradation studies, compounds similar to this compound are analyzed for their role in the degradation of environmental pollutants (He, Davis, & Spain, 1998).
Safety and Hazards
特性
IUPAC Name |
2-amino-6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUINDAMJWUPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273937 | |
| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-67-8 | |
| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)
![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
